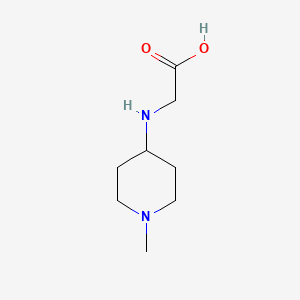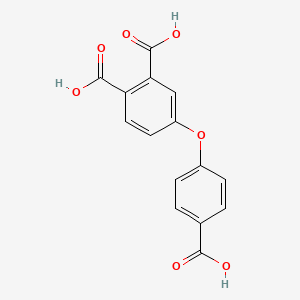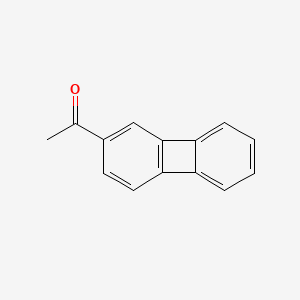
2-Acetylbiphenylene
Vue d'ensemble
Description
2-Acetylbiphenylene is a chemical compound with the empirical formula C14H10O . It has a molecular weight of 194.23 .
Synthesis Analysis
2-Acetylbiphenylene can be synthesized from biphenylene and acetyl chloride . A study also showed that 2-acetylbiphenylene can be converted into various compounds, including 2-vinylbiphenylene, 2-chloroacetyl- and cis-dichlorovinyl-biphenylene, and various heterocyclic compounds .Molecular Structure Analysis
The molecular structure of 2-Acetylbiphenylene is represented by the SMILES stringCC(=O)c1ccc2-c3ccccc3-c2c1 . Chemical Reactions Analysis
While specific chemical reactions involving 2-Acetylbiphenylene are not detailed in the search results, it’s known that this compound can be converted into various other compounds through chemical reactions .Physical And Chemical Properties Analysis
2-Acetylbiphenylene has a melting point of 137-139 °C and a predicted boiling point of 338.9±11.0 °C . The predicted density is 1.218±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- 2-Acetylbiphenylene is utilized in the synthesis of unsymmetrically disubstituted tetraphenylenes through ruthenium-catalyzed C–H functionalization. This process enables various reactions including alkenylation–cyclization, alkenylation, alkylation, and amidation, facilitating the production of diverse tetraphenylene derivatives for research applications (Pan et al., 2016).
- Another study outlines the synthesis of different compounds derived from 2-acetylbiphenylene. These include the production of 2-vinylbiphenylene, 2-chloroacetyl-biphenylene, and various furfurylidene derivatives, expanding the range of compounds available for further chemical research (Gardner et al., 1970).
Applications in Materials Science
- In the field of materials science, 2-acetylbiphenylene derivatives play a role in enhancing the dielectric properties of polyethylene (PE) insulation materials. Acetophenone derivatives from 2-acetylbiphenylene, when integrated into polystyrene-b-poly(ethylene-co-butylene)-b-polystyrene (SEBS), inhibit migration and improve the direct current breakdown strength and space charge accumulation characteristics in PE (Dong et al., 2019).
Biotechnological Production
- In biotechnology, derivatives of 2-acetylbiphenylene, like 2-phenylethanol and 2-phenylethyl acetate, are valuable for their rose-like odor. They are used in perfumes, pharmaceuticals, and personal care products. Advances in biotechnological production of these compounds involve bioconversion of L-phenylalanine through the Ehrlich pathway, indicating a sustainable approach to producing these valuable flavoring agents (Martínez-Avila et al., 2018).
Electronic and Optical Properties
- The electronic and optical properties of polycyclic aromatic hydrocarbons (PAHs), which include 2-acetylbiphenylene derivatives, are explored for their potential applications in organic field-effect transistors and organic photovoltaics. These compounds show promise due to their synthetic flexibility and high device performance, while also exhibiting stability against oxidation and photodegradation (Zhang et al., 2015).
Orientations Futures
While specific future directions for 2-Acetylbiphenylene research are not mentioned in the search results, the field of chemistry is increasingly integrating artificial intelligence, which could potentially impact future research directions .
Relevant Papers Relevant papers include studies on the synthesis of compounds derived from 2-acetylbiphenylene and the development of a new strategy for synthesizing unsymmetrically disubstituted tetraphenylenes from 2-acetylbiphenylene .
Propriétés
IUPAC Name |
1-biphenylen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c1-9(15)10-6-7-13-11-4-2-3-5-12(11)14(13)8-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOITOZRTPXJIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402196 | |
| Record name | 2-Acetylbiphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylbiphenylene | |
CAS RN |
779-26-0 | |
| Record name | 2-Acetylbiphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-[3-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[3-[(4-methylphenyl)sulfonylamino]propyl]amino]ethyl]amino]propyl]benzenesulfonamide](/img/structure/B1598627.png)

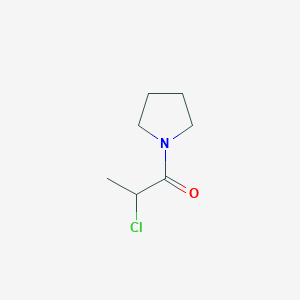

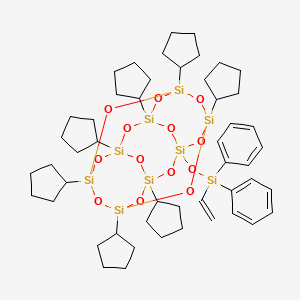


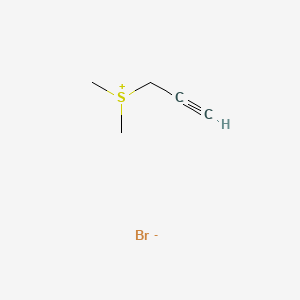
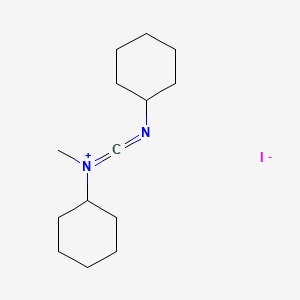
![4-[(Cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B1598640.png)
